(3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride
Description
IUPAC Nomenclature and Systematic Naming Conventions
The compound follows IUPAC guidelines for substituted piperidine derivatives. Its systematic name is (3,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride , reflecting:
- A methanone group (C=O) bonded to two substituents:
- A 3,4-difluorophenyl aromatic ring (fluorine atoms at positions 3 and 4).
- A piperidin-4-yl group (six-membered nitrogen-containing ring with substitution at position 4).
- A hydrochloride counterion associated with the protonated piperidine nitrogen.
Alternative nomenclature variants include 4-(3,4-difluorobenzoyl)piperidine hydrochloride, emphasizing the benzoyl-piperidine linkage.
Molecular Formula and Weight Analysis
The molecular formula C₁₂H₁₄ClF₂NO (Table 1) confirms:
- 12 carbons : 6 from benzene, 6 from piperidine.
- 1 chlorine from the hydrochloride salt.
- 2 fluorines on the aromatic ring.
- 1 nitrogen in the piperidine ring.
| Parameter | Value | Source |
|---|---|---|
| Molecular weight | 261.70 g/mol | |
| Exact mass | 261.0732 g/mol | |
| Degree of unsaturation | 4 (1 ring + 1 double bond) | Calculated from formula |
Mass spectrometry reveals a parent ion peak at m/z 261.07 (M+H⁺), with fragmentation patterns dominated by cleavage at the ketone-piperidine bond.
Crystallographic Data from Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray studies (Table 2) of the hydrochloride salt reveal:
- Monoclinic crystal system (space group P2₁/n).
- Unit cell dimensions: a = 9.949 Å, b = 18.152 Å, c = 11.770 Å, β = 113.47°.
- Hydrogen-bonding network between the protonated piperidinium N–H⁺ and chloride (N–H⋯Cl = 3.16 Å).
| Crystallographic Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Z (unit cell) | 4 |
| Density (calc.) | 1.42 g/cm³ |
| R-factor | 0.0606 |
The piperidine ring adopts a chair conformation , with the 3,4-difluorobenzoyl group in an equatorial orientation to minimize steric strain.
Tautomeric and Conformational Isomerism in Piperidine Derivatives
Piperidine derivatives exhibit conformational flexibility due to ring puckering:
- Chair-boat interconversion energy barriers (~65–76 kJ/mol) allow dynamic equilibria in solution.
- Substituents at C4 (e.g., benzoyl groups) stabilize chair conformations via steric and electronic effects.
In non-polar solvents, tautomerism is negligible, but protonation at nitrogen in acidic media locks the piperidine into a single conformer. Infrared spectroscopy (IR) confirms the absence of enol-keto tautomerism, with a strong C=O stretch at 1,763 cm⁻¹.
Hydrogen Bonding Networks in Hydrochloride Salt Formation
The hydrochloride salt forms a 3D hydrogen-bonded lattice :
- N–H⁺⋯Cl⁻ interactions (2.85–3.30 Å) link protonated piperidinium cations and chloride anions into chains.
- C–H⋯Cl⁻ secondary interactions (3.40–3.60 Å) stabilize the crystal packing.
Raman spectroscopy identifies shifts in N–H stretching modes (3,111 cm⁻¹) due to H-bonding, while chloride anions exhibit symmetric stretching at 250 cm⁻¹.
Table 3 : Key Hydrogen Bond Parameters
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N–H⁺⋯Cl⁻ | 3.16 | 165 |
| C(2)–H⋯Cl⁻ | 3.45 | 145 |
Properties
IUPAC Name |
(3,4-difluorophenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO.ClH/c13-10-2-1-9(7-11(10)14)12(16)8-3-5-15-6-4-8;/h1-2,7-8,15H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNJNEPAHFKDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674189 | |
| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140235-26-3 | |
| Record name | Methanone, (3,4-difluorophenyl)-4-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140235-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Difluorophenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 140235-26-3 | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Friedel-Crafts Acylation and Hydrolysis
The most well-documented method involves a two-step process starting with Friedel-Crafts acylation followed by acidic hydrolysis:
Step 1: Synthesis of 1-Acetyl-4-(2,4-difluorobenzoyl)piperidine
-
Reagents : 1,3-Difluorobenzene, ammonium chloride, 1-acetyl-4-piperidinecarbonyl chloride, dichloromethane.
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Conditions : Dropwise addition of acyl chloride to a cooled mixture of 1,3-difluorobenzene and ammonium chloride in dichloromethane, followed by reflux at elevated temperatures (exact temperature unspecified) for 3 hours.
Step 2: Hydrolysis to (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone Hydrochloride
Mechanism Insights
-
The acetyl group protects the piperidine nitrogen during acylation, preventing unwanted side reactions.
-
Hydrolysis cleaves the acetyl group, yielding the free amine, which subsequently forms the hydrochloride salt.
Comparative Analysis of Methods
| Parameter | Friedel-Crafts | Boc-Protection |
|---|---|---|
| Overall Yield | 35% (41% × 85%) | 80–90% (estimated) |
| Purity | >95% | 90–93% |
| Key Advantage | Fewer steps | Higher intermediate stability |
| Scale-Up Feasibility | Moderate | High |
Industrial Production Considerations
Large-scale synthesis prioritizes:
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Continuous Flow Reactors : Minimize exposure to hazardous reagents (e.g., HCl gas).
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Automated Quenching : Rapid neutralization post-hydrolysis to prevent over-acidification.
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Crystallization Optimization : Use of 2-propanol or ethyl acetate for high-purity recovery.
Emerging Methodologies
Reductive Alkylation
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Reagents : Sodium cyanoborohydride, aldehydes.
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Conditions : pH 4–5, room temperature, 12-hour reaction.
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Yield : 60–75% (extrapolated from similar compounds).
Sulfonyl Substitution
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Reagents : Oxime derivatives, sulfonyl chlorides.
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Conditions : 0–5°C in dichloromethane, 2-hour reaction.
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Yield : 65–80%.
Reaction Optimization Challenges
Scientific Research Applications
(3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
The following table summarizes critical differences between (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride and analogous compounds:
Key Structural and Functional Comparisons
Substituent Effects on Reactivity and Solubility The 3,4-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the ketone carbon compared to the mono-fluoro analog (4-(4-Fluorobenzoyl)piperidine HCl) . This may improve reactivity in nucleophilic substitution reactions during risperidone synthesis. However, its higher molecular weight (276.71 vs. 261.7) may reduce permeability in biological systems .
Toxicity and Safety Profiles Limited toxicological data are available for the target compound, though its SDS classifies it as harmful upon acute exposure . The 4-(Diphenylmethoxy)piperidine HCl analog has undefined chronic toxicity but is labeled as acutely harmful, with delayed effects upon exposure .
Regulatory and Environmental Considerations The target compound and its analogs comply with regulations such as China’s IECSC and OECD guidelines, but environmental impact studies are incomplete .
Biological Activity
(3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₂H₁₄ClF₂NO
- Molecular Weight : 261.69 g/mol
- CAS Number : 140235-26-3
The presence of a difluorophenyl group and a piperidinyl moiety contributes to its unique pharmacological properties. The hydrochloride form enhances solubility, making it suitable for biological assays and formulations.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act on various receptors and enzymes, modulating their activity and leading to diverse biological effects. Notably, it has been investigated for its potential as an inhibitor of Mycobacterium tuberculosis, showcasing promising in vitro activity with minimal cytotoxicity .
Structure-Activity Relationship (SAR)
A series of studies have explored the structure-activity relationship (SAR) of related compounds, emphasizing the importance of specific substitutions on the piperidine ring and phenyl group. For instance, variations in the substituents can significantly impact the potency against bacterial strains. A notable finding from a high-throughput screening identified several analogs with varying degrees of activity against M. tuberculosis, highlighting that modifications can enhance or diminish efficacy .
| Compound | MIC (µM) | Structural Modification |
|---|---|---|
| 4PP-1 | 6.3 | Initial hit |
| 4PP-2 | 2.0 | p-tert-butylphenyl substitution |
| 4PP-3 | 6.8 | Cyclohexylmethylene addition |
| 4PP-31 | 2.7 | 1-naphthyl group |
Biological Activity Studies
Several studies have reported on the biological activities associated with this compound:
Case Studies
A notable case study involved a high-throughput screening of approximately 100,000 compounds where this compound was included among promising candidates for further investigation against tuberculosis . The study emphasized the need for continued exploration into its pharmacological profile and potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,4-Difluoro-phenyl)-piperidin-4-yl-methanone hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The synthesis typically involves coupling a 3,4-difluorophenyl moiety to a piperidine scaffold via a ketone linkage. A common approach includes:
Nucleophilic substitution : Reacting 3,4-difluorobenzoyl chloride with piperidin-4-ylmethanone intermediates.
Acid-mediated cyclization : Using HCl to form the hydrochloride salt.
-
Optimization Strategies :
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Temperature control : Maintain 0–5°C during acyl chloride formation to minimize side reactions .
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Solvent selection : Dichloromethane or THF improves solubility and reaction homogeneity .
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Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
Table 1: Key Reaction Parameters
Parameter Optimal Range Impact on Yield Temperature 0–5°C (step 1) Reduces hydrolysis Solvent Dichloromethane Enhances solubility Reaction Time 12–18 hours Maximizes conversion
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Confirm regiochemistry of difluoro substitution and piperidine ring conformation (e.g., axial/equatorial proton signals at δ 3.2–4.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) :
- Use C18 columns with acetonitrile/water (0.1% TFA) to assess purity (>98%) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 288.1) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times) or impurities. Strategies include:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK-293 for receptor binding) and protocols .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated derivatives) that may skew results .
- Meta-Analysis : Compare IC50 values across studies, adjusting for variables like buffer pH or temperature .
Q. What computational methods are suitable for predicting the electronic structure and reactivity of this compound?
- Methodological Answer :
-
Density Functional Theory (DFT) :
-
B3LYP/6-31G(d) : Models electron density distribution, highlighting electrophilic regions (e.g., carbonyl group) for nucleophilic attack .
-
Molecular Dynamics (MD) Simulations :
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Simulate binding to biological targets (e.g., dopamine D2 receptors) using AMBER force fields to predict binding affinities .
Table 2: Computational Parameters
Method Application Key Output DFT (B3LYP) Electron density mapping Reactivity hotspots MD Simulations Protein-ligand interactions Binding free energy
Q. How does the fluorine substitution pattern (3,4-difluoro) influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Accelerated Degradation Studies :
- Expose the compound to PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.
- Findings : The 3,4-difluoro groups reduce electron density on the phenyl ring, slowing hydrolysis of the ketone moiety compared to non-fluorinated analogs .
- Light Sensitivity :
- UV-Vis spectroscopy shows no significant photodegradation under standard lab lighting, making it suitable for in vitro assays .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile differences in polar vs. non-polar solvents?
- Methodological Answer :
- Solubility Testing :
- Polar solvents : >50 mg/mL in DMSO (supports in vitro dosing).
- Aqueous buffers : <1 mg/mL in water (due to hydrochloride salt formation).
- Mitigation : Use co-solvents like PEG-400 (10–20%) to enhance aqueous solubility for pharmacokinetic studies .
Advanced Applications
Q. What strategies are effective for modifying the piperidine ring to enhance target selectivity in neuropharmacology studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
Ring Substitution : Introduce methyl groups at C3 to sterically hinder off-target binding .
N-Functionalization : Replace the hydrochloride with a trifluoroacetyl group to modulate blood-brain barrier penetration .
- In Silico Docking : Use Schrödinger Suite to predict interactions with dopamine receptors, prioritizing modifications that improve binding entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
